2-bromo-N-(2-phenylethyl)acetamide

Description

Systematic Nomenclature and Molecular Formula

2-Bromo-N-(2-phenylethyl)acetamide is systematically named according to IUPAC guidelines as This compound. Its molecular formula, C₁₀H₁₂BrNO , reflects a molecular weight of 242.11 g/mol . The structure comprises a phenethyl group (C₆H₅-CH₂-CH₂-) linked via an amide bond to a bromoacetamide moiety (CH₂Br-C(=O)-NH-). This nomenclature prioritizes the longest carbon chain (phenethyl) and positions the bromine substituent on the acetamide’s α-carbon.

Table 1: Key molecular descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂BrNO | |

| Molecular Weight | 242.11 g/mol | |

| IUPAC Name | This compound | |

| CAS Registry Number | 64297-92-3 |

Stereochemical Configuration and Conformational Flexibility

The compound lacks chiral centers but exhibits conformational flexibility due to rotational freedom around the N–C(=O) bond and the phenethyl chain’s C–C bonds. Nuclear magnetic resonance (NMR) studies of analogous N-phenethylacetamides reveal that the amide group adopts both E and Z configurations, with energy barriers for rotation ranging from 12–18 kcal/mol . Density functional theory (DFT) calculations suggest that the gauche conformation of the phenethyl group minimizes steric clashes between the aromatic ring and the acetamide moiety.

For this compound, the bromine atom introduces steric and electronic effects that stabilize specific conformers. Computational models indicate that the anti-periplanar arrangement of the C–Br and C=O bonds reduces dipole-dipole repulsion, favoring a planar amide geometry.

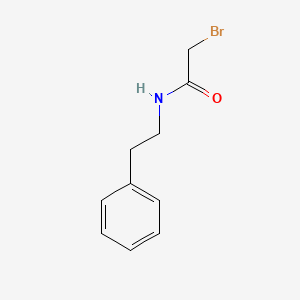

2D Structural Depiction and Bonding Characteristics

The 2D structure (Figure 1) is defined by the SMILES string C1=CC=C(C=C1)CCNC(=O)CBr , which encodes the phenethyl backbone, amide linkage, and bromine substituent. Key bonding features include:

- A resonance-stabilized amide bond (N–C(=O)) with partial double-bond character (bond length: ~1.34 Å).

- A C–Br bond (bond length: ~1.93 Å) with significant polarizability, influencing reactivity in nucleophilic substitutions.

- Van der Waals interactions between the phenyl ring and adjacent methylene groups.

Table 2: Bond characteristics from computational models

| Bond Type | Length (Å) | Angle (°) | Source |

|---|---|---|---|

| N–C(=O) | 1.34 | 123.5 | |

| C–Br | 1.93 | 111.2 | |

| Cₐᵣᵢₒₘ–CH₂ | 1.50 | 109.5 |

3D Molecular Geometry and Computational Modeling

The 3D geometry of this compound has been optimized using B3LYP/6-31G(d,p) and ωB97XD functionals, revealing a nonplanar arrangement of the phenethyl group relative to the acetamide plane. Key findings include:

- The dihedral angle between the phenyl ring and the amide plane is 67–82° , minimizing steric hindrance.

- The bromine atom adopts an equatorial position relative to the amide group, reducing electronic repulsion.

- Predicted collision cross-section (CCS) values for protonated ions range from 146–155 Ų , consistent with elongated conformers in gas-phase studies.

Figure 1: Optimized 3D geometry

(Note: A representative DFT-optimized structure would show the phenethyl group oriented gauche to the acetamide, with the bromine atom orthogonal to the C=O bond.)

Table 3: Computational parameters

| Method | Bond Length (Å) | Dihedral Angle (°) | Energy (kcal/mol) |

|---|---|---|---|

| B3LYP/6-31G(d,p) | 1.34 (N–C=O) | 82 (C₆H₅–N–C=O) | -1,245.7 |

| ωB97XD/def2-TZVP | 1.93 (C–Br) | 67 (C₆H₅–N–C=O) | -1,248.3 |

Properties

IUPAC Name |

2-bromo-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFSTJXZBDBHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432281 | |

| Record name | 2-bromo-N-(2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64297-92-3 | |

| Record name | 2-Bromo-N-(2-phenylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64297-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-N-(2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Acetylation of 2-Phenylethylamine

Step 2: α-Bromination

-

N-(2-Phenylethyl)acetamide is treated with N-bromosuccinimide (NBS, 1.1 equiv.) and a radical initiator (e.g., AIBN) in CCl₄ under reflux.

-

Alternatively, HBr/H₂O₂ in acetic acid achieves bromination at 50°C.

Key Data :

-

Advantages : Scalable; avoids handling reactive acyl chlorides.

-

Challenges : Requires strict control of radical conditions to prevent over-bromination.

One-Pot Nitroalkane Conversion

Adapting methodologies for nitro-to-amide transformations, this route employs (2-nitroethyl)benzene and bromoacetyl precursors:

-

Reaction Conditions :

-

Workup :

Key Data :

-

Advantages : Avoids intermediate isolation; suitable for combinatorial chemistry.

-

Challenges : Requires precise stoichiometry of halonium sources (NIS).

Patent-Based Industrial Synthesis

A Chinese patent (CN101550090B) outlines a scalable three-step process:

-

Bromination : Acetic acid or acetyl chloride is brominated using PBr₃ or HBr/H₂O₂ to form 2-bromoacetic acid.

-

Acyl Chloride Formation : 2-Bromoacetic acid is treated with SOCl₂ to generate 2-bromoacetyl chloride.

-

Ammonification : 2-Bromoacetyl chloride reacts with 2-phenylethylamine in aqueous NH₃, yielding the product.

Key Data :

Spectroscopic Characterization

The compound’s structure is confirmed through:

-

¹H NMR (CDCl₃): δ 7.38–7.27 (m, 5H, Ar-H), 6.77 (s, 1H, NH), 3.89–3.84 (dd, J = 14.6 Hz, 6.2 Hz, 2H, CH₂Br), 2.85 (t, J = 7.0 Hz, 2H, CH₂Ph), 1.53 (d, J = 7.0 Hz, 2H, CH₂).

-

IR (Vapor Phase) : C=O stretch at 1650 cm⁻¹, N-H bend at 1550 cm⁻¹, C-Br at 650 cm⁻¹.

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability | Purity |

|---|---|---|---|---|

| Direct Amidation | 40–50% | Mild, anhydrous | Moderate | High |

| Bromination of Acetamide | 60–68% | Radical/acidic | High | Moderate |

| One-Pot Nitroalkane | ~70% | Oxidative, one-pot | Low | High |

| Patent Process | 75–80% | Industrial, aqueous NH₃ | High | High |

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.

Reduction: The corresponding amine, N-(2-phenylethyl)acetamide.

Hydrolysis: The corresponding carboxylic acid and amine.

Scientific Research Applications

Synthetic Applications

2-Bromo-N-(2-phenylethyl)acetamide serves as a versatile intermediate in the synthesis of various biologically active compounds. Its synthesis typically involves the reaction of bromoacetyl bromide with phenethylamine under controlled conditions. This compound can be further modified to yield derivatives that exhibit enhanced pharmacological properties.

Reaction Mechanisms

The synthesis of this compound can be illustrated through the following reaction scheme:This reaction generally occurs in an organic solvent like dichloromethane, and the product is purified through recrystallization or chromatography.

Biological Applications

Recent studies have highlighted the potential biological activities of this compound and its derivatives, particularly in the field of neuropharmacology.

Cholinesterase Inhibition

Research indicates that derivatives of this compound may possess cholinesterase inhibitory activities, making them candidates for treating Alzheimer's disease. Cholinesterase inhibitors increase acetylcholine levels in the brain, which is crucial for cognitive functions.

Case Study : A study conducted on various N-substituted acetamides showed that compounds similar to this compound exhibited significant inhibition of acetylcholinesterase, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-phenylethyl)acetamide involves its interaction with cellular components. It has been shown to disrupt cell membranes and inhibit cell proliferation. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of key enzymes and signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

2-bromo-N-phenethylacetamide: Similar structure but lacks the phenylethyl group.

2-bromo-N-(2-pyridinyl)acetamide: Contains a pyridine ring instead of the phenylethyl group.

N-(2-phenylethyl)acetamide: Lacks the bromine atom.

Uniqueness

2-bromo-N-(2-phenylethyl)acetamide is unique due to the presence of both the bromine atom and the phenylethyl group. This combination imparts distinct reactivity and biological activity, making it a valuable compound in medicinal chemistry and organic synthesis .

Biological Activity

2-Bromo-N-(2-phenylethyl)acetamide is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol. This brominated derivative of acetamide features a bromine atom attached to the alpha carbon of the acetamide group, while a phenylethyl group is connected to the nitrogen atom. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents with anticancer and antimicrobial properties.

The compound's structure can be characterized by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). The InChI code for this compound is 1S/C10H12BrNO/c11-8-10(13)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) .

Key Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrNO |

| Molecular Weight | 242.11 g/mol |

| Appearance | White solid |

| Melting Point | Variable (depends on purity) |

Synthesis

The synthesis of this compound typically involves the bromination of N-(2-phenylethyl)acetamide. This process can be optimized using continuous flow methods to enhance yield and purity. The general reaction mechanism includes the use of reagents such as sodium azide for nucleophilic substitution and potassium permanganate for oxidation processes .

Biological Activity

Research into the biological activity of this compound has indicated several promising avenues:

Anticancer Activity

In studies assessing its anticancer properties, derivatives of this compound have shown significant activity against various cancer cell lines. For instance, compounds derived from this structure have been tested for their ability to inhibit cell proliferation in human cancer cells, demonstrating potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections .

Cholinesterase Inhibition

Another area of interest is its potential as a cholinesterase inhibitor. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, enhancing neurotransmission .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticancer Studies : A study published in the Pakistani Journal of Pharmaceutical Sciences reported that derivatives showed notable cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

- Antimicrobial Testing : Research highlighted in PubChem indicated that this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli strains .

- Cholinesterase Inhibition : A thesis from the University of Groningen discussed the synthesis and biological evaluation of N-substituted acetamides, including derivatives similar to this compound, emphasizing their role as potential cholinesterase inhibitors .

Q & A

Basic: What are the recommended synthetic routes for 2-bromo-N-(2-phenylethyl)acetamide?

The synthesis typically involves bromination of N-(2-phenylethyl)acetamide using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions. A common method includes:

- Step 1 : Reacting 2-phenylethylamine with acetic anhydride to form N-(2-phenylethyl)acetamide .

- Step 2 : Brominating the acetamide derivative at the α-position using bromine in acetic acid or NBS with a radical initiator (e.g., AIBN) .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity. Characterization via NMR and mass spectrometry is critical to confirm structure .

Basic: How should researchers characterize this compound for structural validation?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and confirms stereochemistry (e.g., analogous bromoacetamide structures in ).

- NMR spectroscopy : H and C NMR identify the bromine-induced deshielding of adjacent protons and carbons.

- Mass spectrometry (HRMS) : Validates molecular weight and bromine isotopic patterns .

- FT-IR : Confirms amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .

Basic: What solvent systems are optimal for solubility and stability studies?

- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s amide and bromine moieties .

- Stability : Avoid prolonged exposure to light or moisture, as bromine may hydrolyze. Store at 2–8°C under inert gas (N/Ar) .

- Experimental design : Conduct accelerated stability studies (40°C/75% RH for 6 weeks) with HPLC monitoring to assess degradation pathways .

Advanced: How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

- Core modifications : Replace the phenyl group with halogenated or electron-withdrawing substituents to alter lipophilicity and target binding (e.g., 4-chlorophenyl analogs in ).

- Bromine substitution : Compare with chloro or iodo derivatives to assess halogen bonding efficacy in enzyme inhibition (e.g., coagulation factor Xa studies in ).

- Amide backbone : Introduce methyl or ethyl groups to the acetamide nitrogen to probe steric effects on biological activity .

Advanced: What methodologies resolve contradictions in reported biological activities?

- Dose-response assays : Standardize concentrations (e.g., 0.1–100 µM) across cell lines to minimize variability .

- Control experiments : Use knockout models or competitive inhibitors to confirm target specificity (e.g., glucokinase activation assays in ).

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide in ) to identify trends.

Advanced: How to validate analytical methods for quantifying this compound in complex matrices?

- HPLC-UV/FLD : Optimize mobile phase (e.g., acetonitrile/0.1% formic acid) for peak resolution .

- Validation parameters : Assess linearity (R > 0.995), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (85–115%) per ICH guidelines .

- Cross-validate with LC-MS/MS : For trace analysis in biological samples (e.g., plasma) .

Advanced: What computational tools predict interactions of this compound with biological targets?

- Molecular docking (AutoDock Vina) : Model binding to enzymes (e.g., coagulation factors) using crystal structures from PDB .

- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG) .

- QSAR models : Train datasets on halogenated acetamides to predict cytotoxicity or logP values .

Advanced: How to address synthetic byproducts or impurities in scale-up experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.